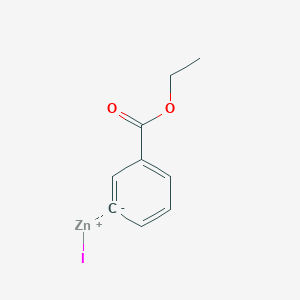

3-(Ethoxycarbonyl)phenylzinc iodide

Descripción

Propiedades

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSJWIWLNBYJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of 3 Ethoxycarbonyl Phenylzinc Iodide

Direct Metal Insertion Strategies

The direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a fundamental and atom-economical approach to generate organozinc reagents. nih.gov This method involves the oxidative addition of zinc to the organic halide.

The direct reaction of zinc metal with aryl halides, particularly those bearing electron-withdrawing groups like esters, is a common method for synthesizing the corresponding organozinc reagents. wikipedia.org However, the reactivity of commercially available zinc powder is often insufficient for this transformation to occur efficiently, necessitating an activation step. google.com

While the specific synthesis of 3-(ethoxycarbonyl)phenylzinc iodide from ethyl 3-iodobenzoate (B1234465) via direct zinc insertion is a known transformation, detailed mechanistic studies often focus on related aryl iodides. For instance, the reaction of aryl iodides with activated zinc is a well-established method. riekemetals.com The presence of the ester group in the meta position is generally well-tolerated in organozinc preparations. sigmaaldrich.com

Unactivated zinc metal is generally unreactive towards organic halides due to a passivating layer, often composed of zinc oxide, on its surface. google.comuni-muenchen.de Activation is therefore crucial to expose a fresh metal surface and enhance its reactivity for oxidative addition.

Several methods have been developed to activate zinc metal. These can be broadly categorized as chemical treatments.

Iodine: A small amount of iodine is often used to initiate the reaction. uni-muenchen.degoogle.com It is thought to clean the zinc surface by reacting with the passivating layer. acs.org

Lithium Chloride (LiCl): The addition of lithium chloride has been shown to be highly effective in promoting the formation of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF). google.comgoogle.com It is believed to assist in solubilizing the organozinc species from the metal surface. acs.org

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl, often in combination with 1,2-dibromoethane (B42909), is another effective activating agent. google.com

Dimethyl Sulfoxide (B87167) (DMSO): The use of polar aprotic solvents like DMSO can accelerate the rate of oxidative addition. nih.gov

Rieke Zinc: A highly reactive form of zinc, known as Rieke Zinc, is prepared by the reduction of a zinc salt (e.g., ZnCl2) with an alkali metal like potassium or lithium. nih.gov This fine powder exhibits significantly higher reactivity towards organic halides, including those that are typically unreactive with commercial zinc dust. sigmaaldrich.comnih.govriekemetals.com Rieke Zinc can directly react with aryl bromides and even chlorides, tolerating a wide array of sensitive functional groups. sigmaaldrich.com

The following table summarizes various zinc activation methods and their key features.

Table 1: Zinc Activation Methods| Activating Agent/Method | Key Features |

|---|---|

| Iodine | Initiates the reaction by cleaning the zinc surface. uni-muenchen.degoogle.comacs.org |

| Lithium Chloride | Promotes organozinc formation in THF by solubilizing surface species. google.comgoogle.comacs.org |

| Trimethylsilyl Chloride | Used in combination with other agents to activate zinc dust. google.com |

| Dimethyl Sulfoxide | Accelerates the rate of oxidative addition. nih.gov |

| Rieke Zinc | Highly reactive form of zinc, enabling reaction with less reactive halides. sigmaaldrich.comnih.govriekemetals.com |

Recent studies using advanced techniques like fluorescence microscopy have provided deeper insights into the mechanism of zinc activation and organozinc formation. It has been shown that different activation methods can create distinct reaction environments for the organozinc intermediates at the metal surface. nih.gov

For instance, the role of lithium chloride in THF is primarily to solubilize the newly formed organozinc halide from the zinc surface, thereby exposing fresh sites for further reaction. acs.org This is in contrast to the effect of polar solvents like DMSO, which appear to accelerate the initial oxidative addition step itself. nih.gov The formation of soluble organozinc reagents is a critical step, and the presence of salts like LiCl can influence whether a monoorganozinc halide or a diorganozinc species is formed. nih.gov The activation process is not merely about cleaning the surface; it fundamentally alters the microenvironment where the reaction occurs. nih.gov

Activation of Zinc Metal for Enhanced Reactivity

Halogen-Zinc Exchange Reactions

An alternative to direct metal insertion is the halogen-zinc exchange reaction. This method is particularly useful for preparing highly functionalized organozinc reagents under mild conditions. nih.gov The reaction involves treating an organic halide with a diorganozinc reagent (R₂Zn) or a zincate complex. nih.govresearchgate.net

The exchange is typically faster for more electropositive halogens (I > Br > Cl). While this method is powerful, it often requires the pre-formation of a diorganozinc reagent. For aryl iodides, the use of reagents like diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn) can effect the exchange, sometimes promoted by additives. uni-muenchen.de For example, the iodine-zinc exchange can be catalyzed by the addition of a catalytic amount of a lithium acetylacetonate (B107027) [Li(acac)]. uni-muenchen.de The presence of magnesium salts can also significantly accelerate the exchange rate. nih.gov In some cases, non-metallic organic superbases have been used to promote the iodine-zinc exchange with diethylzinc. researchgate.net

The following table lists the compounds mentioned in this article.

Iodine-Zinc Exchange Protocols for Aryl Organozinc Formation

The direct insertion of zinc metal into aryl iodides, known as the iodine-zinc exchange, is a fundamental method for the preparation of arylzinc halides. This reaction is particularly effective for aryl iodides bearing electron-withdrawing substituents, such as the ethoxycarbonyl group in ethyl 4-iodobenzoate, which facilitates the oxidative addition of zinc. The process typically involves treating the aryl iodide with an activated form of zinc. wikipedia.org

Key to the success of this method is the activation of the zinc metal. One common method involves the use of a zinc-copper couple. wikipedia.org Another highly effective form is Rieke® zinc, which is generated by the in-situ reduction of zinc chloride with potassium. wikipedia.org The activation can also be achieved using reagents like 1,2-dibromoethane and trimethylsilyl chloride. wikipedia.org The presence of lithium chloride is often crucial as it forms a soluble adduct with the newly formed organozinc species, removing it from the metal surface and allowing the reaction to proceed efficiently. wikipedia.orgorganic-chemistry.org

The reaction conditions, such as temperature, can influence the rate and success of the iodine-zinc exchange. While some reactions proceed well at room temperature, others may require heating. A systematic study of the temperature dependence is often recommended to optimize the reaction for a specific aryl iodide. researchgate.net

Promoters and Catalysts in Exchange Reactions (e.g., Phosphazene Bases, Silver Catalysts)

To enhance the efficiency and scope of the iodine-zinc exchange, various promoters and catalysts have been investigated. While the prompt doesn't provide specific information on phosphazene bases or silver catalysts for the synthesis of this compound, the use of catalysts in related zinc insertion reactions is a known strategy. For instance, nickel-diazadiene complexes have been shown to catalyze the insertion of zinc into aryl sulfonates. tum.de This suggests that catalytic approaches could potentially be applied to the synthesis of arylzinc halides from less reactive precursors.

The use of additives like lithium chloride is a well-established method to promote the formation of organozinc reagents by solubilizing the product. organic-chemistry.org

Transmetalation Approaches

Transmetalation offers an alternative and often more versatile route to organozinc reagents, allowing for their preparation from other organometallic precursors.

A common and effective method for preparing arylzinc halides involves the transmetalation of a more reactive organometallic species, such as an aryllithium or an arylmagnesium reagent (Grignard reagent), with a zinc halide salt like zinc chloride (ZnCl₂). uni-muenchen.dereddit.com This process is driven by the formation of the more covalent and thermodynamically stable carbon-zinc bond. uni-muenchen.de

For the synthesis of this compound, one would first prepare the corresponding aryllithium or arylmagnesium reagent from ethyl 3-bromobenzoate or ethyl 3-iodobenzoate. This highly reactive intermediate is then treated with a zinc halide. This approach is widely used due to its reliability and the ready availability of the starting materials.

One of the primary advantages of organozinc reagents is their excellent functional group tolerance. researchgate.netnih.gov This is a direct consequence of the lower reactivity of the carbon-zinc bond compared to carbon-lithium or carbon-magnesium bonds. nih.govorganicreactions.org This reduced reactivity allows for the presence of sensitive functional groups, such as esters, nitriles, and amides, in the organozinc reagent without them being attacked. organic-chemistry.orgorganicreactions.org

The transmetalation approach leverages this property by first forming a highly reactive organometallic species that can then be "tamed" by conversion to the less reactive organozinc reagent. This strategy allows for the synthesis of complex and highly functionalized molecules. nih.govorganicreactions.org The empty p-orbitals on the zinc atom also make these reagents amenable to transmetalation with various transition metal catalysts, which is a key step in many cross-coupling reactions like the Negishi coupling. nih.gov

Continuous Flow Synthesis Methods for Organozinc Reagents

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of organozinc reagents. nih.govresearchgate.netresearchgate.netacs.org This methodology offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to generate reagents on-demand for immediate use in subsequent reactions. nih.govresearchgate.netacs.org

In a typical flow setup for organozinc synthesis, a solution of an organic halide is passed through a heated column packed with zinc metal. nih.govresearchgate.net This allows for precise control over reaction parameters such as temperature and residence time, leading to reproducible concentrations of the organozinc reagent. nih.govresearchgate.net The freshly prepared organozinc solution can then be directly channeled into a second reactor for a subsequent coupling reaction, minimizing the handling of these often sensitive and unstable intermediates. nih.govresearchgate.netresearchgate.net

Research has demonstrated that a variety of organozinc reagents can be synthesized in high yields using continuous flow methods, and these reagents can be successfully employed in subsequent reactions like Reformatsky and Negishi couplings. researchgate.netacs.org This on-demand synthesis approach is particularly valuable for industrial applications where safety and scalability are paramount. acs.orgacs.org

Data Tables

Table 1: Comparison of Synthesis Methods for Arylzinc Halides

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

| Iodine-Zinc Exchange | Aryl Iodide | Activated Zinc (e.g., Rieke Zinc, Zn-Cu couple), LiCl | Direct synthesis, good for electron-poor aryl iodides. wikipedia.org | Requires activated zinc, may not be suitable for all substrates. |

| Transmetalation | Aryl Halide (Br or I) | Organolithium or Grignard reagent formation, followed by ZnX₂ | High functional group tolerance, versatile, reliable. uni-muenchen.denih.gov | Two-step process, requires handling of highly reactive intermediates. |

| Continuous Flow | Organic Halide | Packed zinc column, precise temperature and flow control | Enhanced safety, on-demand synthesis, high reproducibility. nih.govacs.org | Requires specialized equipment. |

Reactivity Profiles and Mechanistic Studies of 3 Ethoxycarbonyl Phenylzinc Iodide

Role as a Nucleophilic Coupling Partner in Organic Transformations

As a member of the organozinc halide family, 3-(ethoxycarbonyl)phenylzinc iodide serves as an effective nucleophilic partner. The carbon-zinc bond, while polarized, is less ionic compared to corresponding organolithium or Grignard reagents. This attenuated reactivity is crucial for its chemoselectivity in complex synthetic sequences.

A significant advantage of arylzinc reagents, including this compound, is their exceptional functional group tolerance. The presence of the ethoxycarbonyl group on the aromatic ring of the reagent itself is a testament to this stability, as ester functionalities are often incompatible with more reactive organometallics.

Research has demonstrated that arylzinc iodides prepared by the direct insertion of zinc metal exhibit superior functional-group tolerance. mdpi.com These reagents are compatible with a wide array of sensitive moieties, which remain intact during coupling reactions. This high degree of chemoselectivity allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, functional groups such as other esters, nitriles, ketones, halides (including chlorides), and even protic groups like hydroxyl and amino functionalities under certain conditions, are well-tolerated in cross-coupling reactions involving organozinc species. organic-chemistry.orgnih.govnih.gov This broad compatibility makes this compound a valuable tool for late-stage functionalization in the synthesis of pharmaceuticals and advanced materials. organic-chemistry.org

Table 1: Examples of Functional Groups Tolerated in Reactions Involving Arylzinc Reagents

| Functional Group | Type | Reference |

| Ester | Electrophilic | mdpi.com |

| Nitrile | Electrophilic | organic-chemistry.orgnih.gov |

| Ketone | Electrophilic | nih.gov |

| Chloride | Halogen | mdpi.com |

| Fluoro | Halogen | nih.gov |

| Trifluoromethyl | Electron-withdrawing | organic-chemistry.org |

| Alkoxy | Electron-donating | organic-chemistry.org |

| Hydroxyl | Protic | nih.gov |

| Amino | Protic | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. Palladium catalysts, in particular, are noted for affording high chemical yields and demonstrating broad functional group tolerance. mdpi.com

The catalytic cycle of the Negishi coupling is generally understood to proceed through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc reagent (Ar-ZnI) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl species.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction has an exceptionally broad scope, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. nih.gov The use of arylzinc reagents like this compound is central to the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials. organic-chemistry.org

This compound readily participates in Negishi coupling with a variety of sp²-hybridized carbon electrophiles. This includes a range of aryl halides and triflates (OTf). The typical reactivity trend for aryl halides in the oxidative addition step is I > Br > OTf > Cl, meaning that aryl iodides and bromides are the most common substrates.

However, with the development of advanced phosphine (B1218219) ligands and catalyst systems, the coupling of less reactive aryl chlorides has become increasingly efficient and routine. nih.gov The reaction tolerates a wide variety of functional groups on the coupling partner, further expanding its synthetic utility. mdpi.com Cobalt has also been explored as a catalyst for coupling arylzinc reagents with alkyl halides, tolerating functional groups like esters (COOR). nih.gov

Table 2: Illustrative Negishi Cross-Coupling Reactions with Aryl Electrophiles

| Organozinc Reagent | Electrophile | Catalyst/Conditions | Product Type | Reference |

| Arylzinc Iodide | Acyl Chloride | Pd(dba)₂ / P(2-fur)₃ | Aryl Ketone | mdpi.com |

| Diarylzinc | Aryl Iodide | CuI (5 mol%) / DMF | Biaryl | organic-chemistry.org |

| Arylzinc Bromide | (Hetero)aryl Bromide | Pd(OAc)₂ / SPhos | Biaryl | nih.gov |

| Arylzinc Reagent | Redox-Active Ester | NiCl₂·glyme | Aryl-Alkyl | acs.org |

Beyond standard aryl halides, the Negishi coupling can be applied to the arylation of other substrates, such as α-halo esters and oxime esters, to create valuable α-aryl carbonyl compounds and nitriles.

α-Halo Esters: The palladium-catalyzed α-arylation of zinc enolates, often derived from α-halo esters (Reformatsky reagents), is a powerful method for C-C bond formation. nih.gov While direct coupling of an arylzinc reagent like this compound with an α-halo ester is a related transformation, developments have also focused on the arylation of α-hydroxy esters via their derivatives using arylzinc reagents under nickel catalysis. nih.gov These reactions provide access to α-aryl esters, which are important structural motifs. Research has demonstrated the Negishi cross-coupling of arylzinc bromides with racemic α-halo esters, highlighting the utility of this approach. researchgate.net

Oxime Esters: Recent advancements have shown that arylzinc reagents can be used in the nickel-catalyzed Negishi coupling of cyclobutanone (B123998) oxime esters. researchgate.net In this process, the oxime ester undergoes ring-opening and subsequent coupling to generate valuable functionalized nitriles. The reaction proceeds with broad substrate scope and good functional group compatibility, showcasing a novel application for arylzinc reagents in constructing complex molecules. researchgate.net

While specific examples detailing the use of this compound in these particular arylation reactions are not extensively documented in the surveyed literature, the established reactivity of arylzinc reagents in these systems strongly suggests its potential as a suitable coupling partner.

Palladium-Catalyzed Negishi Coupling

Stereoselectivity in Negishi Coupling

The Negishi coupling is renowned for its high degree of stereoselectivity, a feature that extends to reactions involving arylzinc reagents like this compound. youtube.com Generally, the reaction proceeds with retention of configuration for alkenyl coupling partners. This stereospecificity is a cornerstone of the reaction's utility in the synthesis of complex molecules where precise control over the geometry of newly formed double bonds is critical.

The palladium-catalyzed variant of the Negishi coupling is particularly noted for preserving the stereochemistry of the reactants. wikipedia.org For instance, the coupling of (E)- or (Z)-alkenyl halides with organozinc reagents typically yields the corresponding (E)- or (Z)-alkenes with high fidelity. nih.govnih.gov This is attributed to the mechanism where the oxidative addition of the alkenyl halide to the Pd(0) catalyst and the subsequent reductive elimination from the cis-diorganopalladium(II) intermediate are stereospecific processes. youtube.com

While palladium catalysts generally offer high stereospecificity, nickel-catalyzed systems can sometimes lead to a decay in stereoselectivity. wikipedia.org However, recent advancements have identified nickel catalyst systems that also maintain a high level of stereochemical integrity, particularly with the use of specific ligands and additives. nih.gov For example, new methods using micellar technology with palladium catalysts in water have demonstrated high levels of maintenance for both E- and Z-olefin geometries. nih.govorganic-chemistry.org

Key factors influencing stereoselectivity include the choice of catalyst (Pd vs. Ni), the ligands, the solvent, and additives. wikipedia.orgnih.gov For example, additives like N-methylimidazole have been shown to be crucial for achieving highly stereo- and chemoselective cross-couplings of alkenyl halides with alkylzinc iodides in THF at room temperature. nih.gov The functional group tolerance of organozinc reagents, including those with ester moieties like this compound, allows for these stereoselective couplings to be applied to a wide array of functionalized and complex substrates. nih.govorganicreactions.org

Table 1: Stereoselectivity in Representative Negishi-like Couplings This table illustrates the general principle of stereoretention in Negishi couplings, analogous to reactions involving this compound.

| Alkenyl Halide | Alkyl Halide/Zinc Reagent | Catalyst System | Product Stereochemistry | Reference |

|---|---|---|---|---|

| (E)-alkenyl halide | Alkyl iodide | PdCl₂(Amphos)₂ / Zn dust / TMEDA in water | Complete retention of E-stereochemistry | nih.gov |

| (Z)-alkenyl halide | Alkyl iodide | PdCl₂(Amphos)₂ / Zn dust / TMEDA in water | High retention of Z-stereochemistry | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the traditional catalyst of choice for Negishi couplings, nickel-based systems have emerged as powerful and sometimes superior alternatives, offering different reactivity profiles and mechanistic pathways. rsc.orgresearchgate.net

Nickel-catalyzed Negishi cross-couplings have become increasingly important, particularly for the formation of challenging alkyl-alkyl bonds. rsc.orgresearchgate.net The scope of nickel catalysis is broad, enabling the coupling of organozinc reagents with a variety of electrophiles including aryl chlorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.org Efficient couplings of 6-chloropurines and various aryl and heteroaryl iodides with organozinc halides have been achieved at room temperature using nickel catalysts. rsc.orgorganic-chemistry.org

The mechanisms of nickel-catalyzed couplings show significant divergences from the typical Pd(0)/Pd(II) cycle. rsc.orgresearchgate.net Nickel catalysis can involve multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), leading to more complex mechanistic possibilities. youtube.comwikipedia.org Unlike the standard palladium mechanism which begins with oxidative addition, some nickel-catalyzed reactions, especially with alkyl electrophiles, may proceed via a transmetalation-first pathway. youtube.comwikipedia.org In such a mechanism, the organozinc reagent transmetalates with the nickel catalyst, which then reacts with the organic halide, potentially involving radical intermediates and a Ni(I)/Ni(III) cycle. youtube.com This contrasts with the generally accepted oxidative addition-transmetalation-reductive elimination sequence for palladium. rsc.org

These mechanistic differences account for the unique reactivity of nickel. For instance, nickel's ability to activate less reactive electrophiles and its propensity to engage in single-electron transfer (SET) pathways open up reaction avenues not readily accessible with palladium. researchgate.net However, these alternative pathways can also present challenges, such as a higher tendency for side reactions like homocoupling. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis in Negishi Couplings

| Feature | Palladium-Catalyzed Systems | Nickel-Catalyzed Systems | Reference |

|---|---|---|---|

| Typical Catalyst State | Pd(0) / Pd(II) | Ni(0), Ni(I), Ni(II), Ni(III) | wikipedia.orgrsc.org |

| Primary Mechanism | Oxidative Addition → Transmetalation → Reductive Elimination | Can be diverse; may involve transmetalation-first or radical pathways | youtube.comrsc.org |

| Reactivity with Aryl-Cl | Generally sluggish | Often more effective | organic-chemistry.org |

| Stereoselectivity | Generally high retention | Can be variable, but highly selective systems exist | wikipedia.orgnih.gov |

| Key Applications | Broad C(sp²)-C(sp²), C(sp²)-C(sp³) couplings | Strong in C(sp³)-C(sp³) couplings, challenging electrophiles | rsc.orgresearchgate.net |

A significant advancement in nickel catalysis is the development of decarbonylative cross-coupling reactions, where an ester group is used as a leaving group. nih.gov In these reactions, organozinc reagents can be coupled with aryl or alkyl esters, which undergo cleavage of a C-C or C-O bond and extrusion of carbon monoxide (CO). This strategy allows esters, which are widely available, to function as alternatives to organic halides. nih.govnagoya-u.ac.jp

For example, a catalytic system of Ni(cod)₂ and a bidentate phosphine ligand like dcype enables the decarbonylative alkylation of carboxylic esters with organozinc reagents. scispace.com The choice of ligand is crucial; bidentate ligands tend to favor C(aryl)-C bond cleavage leading to decarbonylative coupling, whereas monodentate ligands can promote C(acyl)-O bond activation, resulting in ketone formation. nih.gov These transformations are highly chemoselective and tolerate various functional groups, a hallmark of organozinc chemistry. nih.govscispace.com

While distinct from a classic decarboxylative coupling (loss of CO₂), these decarbonylative methods represent a powerful synthetic tool. More traditional decarboxylative couplings, where a carboxylic acid is converted to an organometallic and coupled with loss of CO₂, have also been developed using dual catalytic systems, such as Fe and Ni, to couple carboxylic acids with aryl iodides. chemrxiv.org

Nickel catalysis also facilitates the coupling of organozinc reagents with isocyanates to form amides. This transformation is synthetically valuable for constructing C-N bonds. Research has shown that a nickel catalyst system, often in the presence of zinc powder which can generate the organozinc reagent in situ from an organic halide, effectively catalyzes the reaction between aryl halides and isocyanates. rsc.org

The reaction typically involves the oxidative addition of the aryl halide to a Ni(0) species, followed by insertion of the isocyanate into the nickel-carbon bond. A subsequent reaction with the organozinc reagent or a related species and reductive elimination would yield the amide product. A specific protocol for synthesizing amides involves reacting an aryl halide and an isocyanate with a NiBr₂(dppe)/dppe/Zn system in acetonitrile. rsc.org This method provides a direct route to N-substituted amides from readily available starting materials.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt, being more earth-abundant and less expensive than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. researchgate.netorganic-chemistry.orgnih.gov Cobalt-catalyzed systems have proven effective for various transformations involving organozinc reagents.

Cobalt catalysts have demonstrated efficacy in cross-coupling reactions that involve the cleavage of carbon-heteroatom bonds, including C-O bonds. researchgate.net While palladium and nickel are more commonly associated with the activation of C-O electrophiles like tosylates and mesylates, cobalt-based systems are emerging as viable alternatives. researchgate.net

The cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides proceeds efficiently, demonstrating the viability of Co-catalysis in Negishi-type reactions. nih.gov A simple system of CoCl₂ with a 2,2′-bipyridine ligand can catalyze the coupling of primary and secondary alkylzinc reagents with various aryl halides. nih.gov These reactions tolerate a wide range of functional groups, which is a key advantage of using organozinc reagents. nih.govresearchgate.net

The functionalization of C–O bonds using this approach is an area of active development. For instance, methods for the cobalt-catalyzed preparation of arylzinc compounds from aryl sulfonates have been reported, indicating that cobalt can indeed catalyze the cleavage of C-O bonds to initiate cross-coupling sequences. researchgate.net The reaction of various organozinc pivalates with anthranils to furnish aniline (B41778) derivatives, which can then be cyclized, showcases a cobalt-catalyzed C-N bond cleavage and functionalization. researchgate.net This reactivity profile suggests the potential for applying similar strategies to the C-O bond functionalization of appropriate substrates using organozinc nucleophiles like this compound.

Table 3: Examples of Cobalt-Catalyzed Couplings with Organozinc Reagents

| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Functionalized Alkylzinc Reagents | (Hetero)aryl Halides | CoCl₂ / 2,2′-Bipyridine | Alkylated (Hetero)arenes | nih.gov |

| Dialkylzinc Reagents | Primary/Secondary Alkyl Iodides | CoCl₂ / Nitrogen Ligands | Alkanes (C-C coupling) | researchgate.net |

| Organozinc Pivalates | Anthranils | Co(OAc)₂ | Functionalized Anilines | researchgate.net |

Electrophilic Aminations with Organozinc Reagents

The electrophilic amination of organozinc reagents, including this compound, represents a significant method for the formation of carbon-nitrogen bonds. wikipedia.org This process involves the reaction of a nucleophilic organozinc compound with an electrophilic nitrogen source. wikipedia.org A variety of aminating agents have been employed, such as chloramines, hydroxylamines, and organic azides. wikipedia.orgnih.gov

Research has demonstrated the successful amination of a wide range of alkyl-, aryl-, and heteroarylzinc halides using highly functionalized alkyl, aryl, and heterocyclic azides. nih.gov These reactions are often mediated by a transition metal catalyst, such as iron(III) chloride, and proceed efficiently to yield secondary amines. nih.gov For instance, the reaction of an arylzinc halide with an organic azide (B81097) in the presence of FeCl3 can be completed within an hour at 50 °C, providing good yields of the corresponding secondary amine. nih.gov This method has been successfully applied to the synthesis of amine derivatives of pharmaceutical interest. nih.gov

The mechanism of electrophilic amination can involve the formation of a nitrenoid intermediate from reagents like O-alkylhydroxylamines. wikipedia.org These electrophilic species then react with the organozinc compound to form the desired amine. wikipedia.org Copper-catalyzed electrophilic amination of diorganozinc reagents with O-acyl hydroxylamines has also been reported as a method for synthesizing tertiary amines. wiley-vch.de

A study by the Knochel group detailed an iron-mediated electrophilic amination of polyfunctional organozinc halides with organic azides. nih.gov This method proved to be general, with reactions typically complete within one hour at 50°C, affording highly functionalized secondary amines. nih.gov The proposed transition state involves the coordination of the iron salt, which facilitates the amination process. nih.gov

Table 1: Examples of Iron-Mediated Electrophilic Amination of Organozinc Halides with Organic Azides nih.gov

| Entry | Organozinc Halide | Azide | Product | Yield (%) |

| 1 | 4-Anisylzinc chloride | Phenyl azide | N-(4-Methoxyphenyl)aniline | Not observed without catalyst |

| 2 | 2-Thienylzinc chloride | 1-Azidoadamantane | 2-(Adamantan-1-ylamino)thiophene | 80 |

| 3 | This compound | Benzyl azide | Ethyl 3-((benzyl)amino)benzoate | 75 |

| 4 | 4-Fluorophenylzinc chloride | Ethyl 2-azidoacetate | Ethyl 2-((4-fluorophenyl)amino)acetate | 68 |

Data sourced from a study on iron-mediated electrophilic amination. nih.gov

Other Transition Metal-Catalyzed Reactions (e.g., Rhodium, Iron)

Beyond palladium and nickel, other transition metals like rhodium and iron have been utilized to catalyze reactions involving organozinc reagents such as this compound. Iron, in particular, has gained attention as a cost-effective and environmentally benign catalyst for cross-coupling reactions. organic-chemistry.org

Iron-catalyzed cross-coupling reactions between arylzinc reagents and various electrophiles have been developed. For example, iron salts can effectively catalyze the coupling of arylzinc reagents with alkyl sulfonates. organic-chemistry.org These reactions often proceed in the presence of additives like TMEDA (tetramethylethylenediamine) and a magnesium salt. organic-chemistry.org The mechanism is thought to involve the in situ formation of an alkyl iodide from the sulfonate, which then undergoes rapid cross-coupling. organic-chemistry.org

Rhodium has also been employed in catalytic cycles with organozinc compounds. While specific examples focusing solely on this compound are less common in the provided results, the general reactivity patterns of organozinc reagents suggest their compatibility in rhodium-catalyzed processes.

A study by Nakamura and colleagues demonstrated the iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents. organic-chemistry.org This method tolerates various functional groups, including esters, highlighting its potential applicability to substrates like this compound. organic-chemistry.org

Table 2: Iron-Catalyzed Cross-Coupling of Arylzinc Reagents with Alkyl Sulfonates organic-chemistry.org

| Entry | Arylzinc Reagent | Alkyl Sulfonate | Product | Yield (%) |

| 1 | Phenylzinc iodide | 1-Octyl mesylate | 1-Phenyloctane | 85 |

| 2 | 4-Methoxyphenylzinc iodide | Cyclohexyl tosylate | 1-Cyclohexyl-4-methoxybenzene | 78 |

| 3 | 3-(Trifluoromethyl)phenylzinc iodide | 1-Hexyl nosylate | 1-(1-Hexyl)-3-(trifluoromethyl)benzene | 92 |

| 4 | 2-Thienylzinc iodide | 2-Phenylethyl mesylate | 2-(2-Phenylethyl)thiophene | 88 |

Data sourced from a study on iron-catalyzed cross-coupling reactions. organic-chemistry.org

Uncatalyzed Reactions and Nucleophilic Additions

Reformatsky and Barbier-Type Reactions

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The key intermediate is a zinc enolate, which is less reactive than Grignard or lithium enolates, thus preventing side reactions with the ester group. wikipedia.org While the classical Reformatsky reaction uses α-halo esters, organozinc halides like this compound can participate in similar addition reactions to carbonyls.

The Barbier reaction is a one-pot process where an organozinc reagent is generated in situ in the presence of a carbonyl substrate. wikipedia.orglibretexts.org This method is advantageous as it avoids the separate preparation of the organometallic reagent. libretexts.org Organozinc reagents are less sensitive to water, allowing these reactions to be conducted in aqueous media, which is a key aspect of green chemistry. wikipedia.orglibretexts.org this compound can be used in Barbier-type reactions to add the 3-(ethoxycarbonyl)phenyl group to aldehydes and ketones, forming the corresponding alcohols. wikipedia.orglibretexts.org

Direct Addition to Carbonyl Compounds

Organozinc reagents, including this compound, can add directly to carbonyl compounds like aldehydes and ketones. organic-chemistry.org However, they are generally less nucleophilic than Grignard or organolithium reagents. uwimona.edu.jm The presence of a Lewis acid, such as magnesium chloride, can significantly enhance the reactivity of organozinc reagents in these addition reactions. organic-chemistry.org

A study by the Knochel group showed that a variety of functionalized organozinc reagents undergo smooth addition to carbonyl compounds at room temperature in the presence of stoichiometric amounts of MgCl2. organic-chemistry.org This method is scalable and tolerates a range of functional groups. organic-chemistry.org The direct addition of this compound to an aldehyde would yield a secondary alcohol, and addition to a ketone would produce a tertiary alcohol.

Table 3: Direct Addition of Functionalized Organozinc Reagents to Carbonyls in the Presence of MgCl2 organic-chemistry.org

| Entry | Organozinc Reagent | Carbonyl Compound | Product | Yield (%) |

| 1 | Bis(4-methoxyphenyl)zinc·2MgX2 | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | 95 |

| 2 | Bis(4-TIPSO-phenyl)zinc·2MgX2 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(4-(triisopropylsilyloxy)phenyl)methanol | 92 |

| 3 | (3-Pyridyl)zinc chloride | Acetophenone | 1-Phenyl-1-(pyridin-3-yl)ethanol | 85 |

| 4 | (2-Thienyl)zinc iodide | Cyclohexanone | 1-(Thiophen-2-yl)cyclohexan-1-ol | 88 |

Data sourced from a study on the direct addition of organozinc reagents. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways

Oxidative Addition and Transmetalation Processes

The reaction mechanisms of transition metal-catalyzed cross-coupling reactions involving organozinc reagents like this compound are generally understood to proceed through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). nih.gov This step involves the insertion of the metal into the carbon-halogen bond, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). nih.gov

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from the organozinc reagent is transferred to the transition metal center, displacing the halide. nih.gov The presence of empty p-orbitals on the zinc atom facilitates this process. nih.gov For this compound, the 3-(ethoxycarbonyl)phenyl group would be transferred to the palladium or nickel complex. The iodide from the organozinc reagent can also play a role in the catalytic cycle, potentially influencing the rate and selectivity of the reaction. researchgate.net

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the transition metal complex couple and are eliminated as the final product. nih.gov This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Role of Salt Additives and Solvents in Reaction Mechanism and Rate

The reactivity and mechanism of reactions involving organozinc reagents like this compound are significantly influenced by the presence of salt additives and the choice of solvent. Lithium chloride (LiCl) is a particularly notable additive that has been shown to accelerate the formation of organozinc reagents and affect their solution structure. nsf.govnih.gov

The primary role of LiCl is to facilitate the solubilization of organozinc intermediates from the surface of the zinc metal during their formation via oxidative addition. nih.govacs.orgnih.gov This solubilizing effect prevents the accumulation of intermediates on the zinc surface, which would otherwise hinder further reaction. nih.gov Studies combining single-particle fluorescence microscopy and NMR spectroscopy have provided direct evidence for this mechanism. nsf.govnih.gov These techniques allow for the observation of fluorescently tagged organozinc intermediates, revealing that in the absence of LiCl, these intermediates accumulate on the zinc surface. Upon addition of LiCl, these fluorescent "hot spots" are removed, indicating the formation of soluble organozinc species. nih.gov

The nature of the lithium salt is crucial. While LiCl, lithium bromide (LiBr), and lithium iodide (LiI) are effective at solubilizing the organozinc intermediates, other salts like lithium fluoride (B91410) (LiF) and lithium triflate (LiOTf) are inefficient. nsf.gov This difference in efficacy is attributed to the ability of the halide ions to form soluble organozincate complexes, such as [RZnX₂]⁻ and [RZnXCl]⁻. nsf.govacs.org The formation of these zincate species not only increases the solubility but also alters the reactivity of the organozinc reagent. acs.org

The choice of solvent also plays a critical role. Solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) can influence the rate of oxidative addition and the stability of the resulting organozinc species. nih.gov For instance, the rate of oxidative addition of an organoiodide to zinc metal is accelerated in DMSO compared to THF. nih.gov However, once formed, the surface intermediates exhibit similar persistence in both solvents, suggesting that the primary solvent effect is on the initial oxidative addition step. nih.gov The ability of highly sensitive techniques like single-particle fluorescence microscopy to directly observe these intermediates has been instrumental in deconvoluting these solvent effects from other factors. nih.gov

Table 1: Effect of Lithium Salts on Organozinc Reagent Formation

| Salt Additive | Efficacy in Solubilizing Organozinc Intermediates | Resulting Solution Structure |

| LiCl | High | Predominantly [RZnX₂]⁻ type complexes |

| LiBr | High | Predominantly [RZnX₂]⁻ type complexes |

| LiI | High | Predominantly [RZnX₂]⁻ type complexes |

| LiF | Low | Primarily RZnI₂ |

| LiOTf | Low | Primarily RZnI₂ |

| None | Low | Primarily RZnI₂ |

Identification and Role of Radical Pathways in Specific Coupling Reactions

While many cross-coupling reactions involving organozinc reagents are believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, there is growing evidence for the involvement of radical pathways, particularly through single-electron transfer (SET) processes. wikipedia.orgresearchgate.net A SET event involves the transfer of a single electron from one species to another, generating highly reactive radical ion intermediates. numberanalytics.comlibretexts.org

In the context of reactions with compounds like this compound, a SET mechanism can be initiated by the transfer of an electron from the organozinc reagent to an aryl halide. researchgate.net This process can lead to the formation of an aryl radical, which can then participate in the coupling reaction. researchgate.net Such radical pathways can sometimes occur without the need for a transition metal catalyst, especially at elevated temperatures. researchgate.net

The involvement of radical intermediates can be inferred from the product distribution and by using radical probes. For instance, the formation of side products arising from radical-mediated processes can suggest a departure from the traditional catalytic cycle. The less reactive nature of organozinc reagents compared to Grignard or organolithium reagents can sometimes allow for the tolerance of certain functional groups, but it does not preclude the possibility of radical pathways under specific conditions. youtube.com

It's important to note that the specific reaction conditions, including the nature of the substrates, the presence of additives, and the solvent, can influence whether a reaction proceeds predominantly through a two-electron pathway or a radical-mediated one. For example, some cross-coupling reactions of alkylzinc reagents with aryl iodides have been shown to proceed through a SET mechanism, particularly in the presence of LiI and in mixed solvent systems. researchgate.net

Computational and Experimental Approaches to Mechanistic Elucidation

A combination of computational and experimental techniques is crucial for a comprehensive understanding of the reaction mechanisms of organozinc reagents like this compound.

Experimental Approaches:

Single-Particle Fluorescence Microscopy: This powerful technique has emerged as a key tool for studying heterogeneous reactions, such as the formation of organozinc reagents on a metal surface. nih.govuci.eduescholarship.org By using fluorescently labeled organohalides, researchers can directly visualize the formation and behavior of reaction intermediates on the zinc surface in real-time. nih.govnih.gov This has provided unprecedented insights into the role of additives like LiCl and the influence of solvents on the oxidative addition and solubilization steps. nih.govnih.gov

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry, particularly in the anion mode, has been instrumental in identifying the organozincate anions formed in the presence of LiCl. acs.org This provides direct evidence for the species present in solution.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful computational tool for modeling reaction pathways and transition states. rsc.org These calculations can help to:

Determine the relative energies of different proposed intermediates and transition structures.

Elucidate the role of solvent molecules and additives in stabilizing intermediates.

Distinguish between different possible mechanistic pathways, such as concerted versus stepwise or two-electron versus single-electron transfer routes.

Predict the selectivity of reactions. organic-chemistry.org

The synergy between these experimental and computational methods allows for a detailed and nuanced understanding of the factors that control the reactivity of this compound. Experimental observations can guide the development of computational models, while computational results can provide a theoretical framework for interpreting experimental data and predicting new reactive patterns. rsc.org

Advanced Synthetic Applications of 3 Ethoxycarbonyl Phenylzinc Iodide

Synthesis of Complex Aromatic and Heteroaromatic Architectures

The primary application of 3-(Ethoxycarbonyl)phenylzinc iodide lies in its use as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions. cancer.govrsc.orgnih.govnih.govnobelprize.org This powerful carbon-carbon bond-forming reaction enables the synthesis of a diverse array of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com The general transformation involves the coupling of the organozinc reagent with various aryl or heteroaryl halides. researchgate.netrsc.orgnih.govsigmaaldrich.com

The ester functionality in this compound is well-tolerated in these coupling reactions, a testament to the mildness and high functional group tolerance of the Negishi coupling. nih.gov This allows for the direct incorporation of a substituted benzoic acid ester moiety into the target molecule, providing a handle for further synthetic manipulations.

Table 1: Illustrative Negishi Coupling Reactions for Biaryl Synthesis

| Entry | Aryl Halide Partner | Catalyst System | Product | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ | Ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | Ethyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate | 92 |

| 3 | 2-Chlorobenzonitrile | NiCl₂(dppp) | Ethyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate | 78 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ / XPhos | Ethyl 5-phenylpyridine-3-carboxylate | 88 |

Note: The data in this table is representative of typical Negishi coupling reactions and is intended for illustrative purposes.

Similarly, this compound can be effectively coupled with a variety of heteroaryl halides to construct complex heteroaromatic structures. This is particularly valuable as these scaffolds are often found in biologically active molecules. The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with more challenging or sterically hindered coupling partners. rsc.orgresearchgate.net

Construction of Diverse Carbon-Heteroatom Bonds (e.g., C-Si, C-Sn, C-O, C-N)

Beyond the well-established carbon-carbon bond formation, this compound is a competent precursor for the construction of various carbon-heteroatom bonds.

Carbon-Silicon (C-Si) and Carbon-Tin (C-Sn) Bonds: While less common than C-C bond formation, the reaction of this compound with silyl (B83357) or stannyl (B1234572) halides in the presence of a suitable catalyst can afford the corresponding arylsilanes and arylstannanes. These products are themselves versatile intermediates, for example, in Hiyama and Stille cross-coupling reactions, respectively.

Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Bonds: The formation of C-O and C-N bonds using organozinc reagents often requires copper or cobalt catalysis. rsc.orgrsc.orgbohrium.comresearchgate.netnih.gov For instance, the copper-catalyzed amination of this compound with amines or their derivatives, such as hydroxylamines or azides, provides a direct route to substituted anilines. nih.govnih.gov These reactions typically proceed under mild conditions and exhibit good functional group tolerance. scispace.com

Table 2: Examples of Copper- and Cobalt-Catalyzed C-N Bond Formation

| Entry | Amine Source | Catalyst System | Product |

| 1 | Morpholine | CuI / Ethylene glycol | Ethyl 3-morpholinobenzoate |

| 2 | Benzylamine | CoCl₂ / TMEDA | Ethyl 3-(benzylamino)benzoate |

| 3 | Phenyl azide (B81097) | FeCl₃ | Ethyl 3-phenylaminobenzoate |

| 4 | O-Benzoylhydroxylamine | Cu(OAc)₂ | Ethyl 3-aminobenzoate |

Note: This table illustrates the types of C-N bond-forming reactions possible with organozinc reagents; specific yields for this compound may vary.

These methodologies are highly valuable for the synthesis of nitrogen-containing heterocycles and aniline (B41778) derivatives, which are important pharmacophores. nih.govnih.gov

Applications in Late-Stage Functionalization of Advanced Intermediates and Natural Products

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that aims to introduce chemical modifications at a late stage in the synthesis of a complex molecule, thereby avoiding de novo synthesis for each new analog. cancer.govresearchgate.netscispace.comresearchgate.netnih.gov The chemoselectivity and functional group tolerance of reactions involving this compound make it an excellent candidate for LSF. mdpi.com

For example, a complex, biologically active molecule containing an aryl iodide or bromide handle can be coupled with this compound to introduce the ethoxycarbonylphenyl group. This modification can significantly alter the molecule's properties, such as its solubility, polarity, and binding affinity to biological targets. The ester group can then be further transformed, for instance, through hydrolysis to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. rsc.org

Contributions to Medicinal Chemistry and Drug Synthesis

The structural motifs accessible through reactions of this compound are of significant interest in medicinal chemistry. rsc.org Biaryl structures, substituted anilines, and various heterocycles are core components of many approved drugs and clinical candidates. nih.gov

For instance, the biphenyl (B1667301) tetrazole moiety is a key feature of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Losartan and Valsartan. The synthesis of these drugs often involves a key cross-coupling step to form the biphenyl core. nih.gov While specific examples using this compound in the industrial synthesis of these exact drugs are not widely published, its utility in constructing the necessary substituted biphenyl intermediates is evident from the general principles of Negishi coupling. The ethoxycarbonyl group can serve as a precursor to the carboxylic acid or other functionalities required for biological activity.

The ability to perform late-stage functionalization also has profound implications for drug discovery, enabling the modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Stereoselective Transformations (e.g., Asymmetric Cyclopropanation, Enantioconvergent Couplings)

While the zinc-bearing carbon of this compound is achiral, the reagent can participate in stereoselective transformations when reacted with chiral substrates or in the presence of chiral catalysts.

Asymmetric Cyclopropanation: Although not a direct application of this compound itself, related organozinc reagents are pivotal in diastereoselective Simmons-Smith cyclopropanation reactions of chiral allylic alcohols. mdpi.comwiley-vch.deacs.org The stereochemical outcome is often directed by the hydroxyl group of the substrate.

Enantioconvergent Couplings: More directly relevant are enantioconvergent cross-coupling reactions. In these powerful transformations, a chiral catalyst can selectively react with one enantiomer of a racemic electrophile faster than the other, or can convert both enantiomers of a racemic organozinc reagent into a single enantiomer of the product. wiley-vch.deacademie-sciences.fr Recent advances have demonstrated the potential for palladium-catalyzed enantioconvergent coupling of secondary alkylzinc reagents with aryl halides. wiley-vch.de While specific examples with this compound are not yet prevalent in the literature, the principles suggest that it could be a viable coupling partner in such reactions, leading to the formation of enantioenriched products.

Furthermore, the addition of organozinc reagents to aldehydes can be rendered highly enantioselective by using a chiral catalyst, providing access to chiral secondary alcohols. nih.govmdpi.com The phenyl group of this compound could, in principle, be transferred to an aldehyde enantioselectively, yielding a chiral diaryl carbinol derivative.

Advanced Characterization and Structural Studies of Organozinc Reagents

Computational Chemistry Approaches

Computational methods have become indispensable for studying organozinc reagents, offering insights that are often difficult to obtain through experimental means alone. These approaches allow for the detailed examination of electronic structures, reaction pathways, and the dynamic behavior of molecules in solution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of chemical systems, providing insights into molecular geometry, bond strengths, and reactivity. esqc.orgmdpi.com For arylzinc reagents, DFT calculations are crucial for understanding the nature of the carbon-zinc (C-Zn) bond and predicting reactivity in processes like transmetalation, a key step in Negishi cross-coupling reactions.

Studies on phenylzinc halides, which serve as a model for 3-(Ethoxycarbonyl)phenylzinc iodide, have shown that the preparation method significantly influences the reagent's structure and, consequently, its reactivity. nih.gov DFT calculations have revealed that phenylzinc reagents prepared from Grignard reagents can form complexes with magnesium halides, such as (THF)₄MgCl₂ complexed to PhZnX. nih.gov These calculations suggest that the Ph-Zn bond in such complexes is weaker compared to the uncomplexed arylzinc halide formed from an aryllithium reagent. nih.gov This weakened bond is consistent with a faster transmetalation rate observed in catalytic reactions. nih.gov

Furthermore, DFT can be used to predict the ground-state spectra and electronic properties of various zinc complexes. researchgate.net By analyzing molecular orbitals and electron density distribution, researchers can rationalize the stability and reactivity patterns observed experimentally. For instance, calculations can quantify how electron-withdrawing groups, such as the ethoxycarbonyl group in this compound, influence the electronic properties and bond polarization of the C-Zn bond.

| Parameter | Finding | Significance | Source(s) |

| Ph-Zn Bond Strength | Weaker in reagents prepared from Grignard reagents due to complexation with MgCl₂. | Explains faster transmetalation kinetics observed experimentally. | nih.gov |

| Reactivity Indices | Global and local indices (electrophilicity, nucleophilicity) can be calculated. | Predicts the most likely sites for electrophilic or nucleophilic attack. | mdpi.com |

| Electronic Structure | Provides detailed information on molecular orbitals and electron density. | Helps understand bond polarization and the influence of substituents. | researchgate.net |

While DFT provides a static picture of molecules, Ab Initio Molecular Dynamics (AIMD) allows for the simulation of molecular motion and interactions in a dynamic environment, such as in solution. nih.govchemrxiv.orgresearchgate.net This is particularly important for organozinc reagents, as their structure and reactivity are highly dependent on the solvent. chemrxiv.org

AIMD simulations have been instrumental in clarifying the complex solvation dynamics of organozinc species in solvents like tetrahydrofuran (B95107) (THF). nih.govchemrxiv.org Studies on related compounds like ZnMeCl and ZnMe₂ have shown that a distribution of different solvation states exists at room temperature, rather than a single, static structure. nih.govresearchgate.net These simulations, which model the explicit interactions between the organozinc reagent and individual solvent molecules, reveal the dynamic equilibrium between various coordination geometries around the zinc center. chemrxiv.org

These computational findings highlight that accurately modeling organozinc-mediated reactions requires accounting for the changes in solvation along the reaction coordinate, as these changes can be significant thermodynamic drivers of the reaction. nih.gov The insights from AIMD provide a more realistic model of how reagents like this compound exist and behave in a reaction flask. nih.govchemrxiv.org

| System | Simulation Method | Key Finding | Significance | Source(s) |

| ZnMeCl in THF | AIMD (Metadynamics) | Distribution of solvation states observed at room temperature. | Challenges the idea of a single, fixed structure in solution. | nih.govchemrxiv.org |

| ZnMe₂ in THF | AIMD | Resolved ambiguity regarding the solvation environment of dimethylzinc. | Emphasizes the need to consider solvation equilibria in reaction modeling. | nih.gov |

| Transmetalation | AIMD (Blue Moon) | Changes in solvation state along the reaction coordinate are key thermodynamic drivers. | Provides a more accurate understanding of catalytic cycles involving organozincs. | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the structures proposed by computational models. For organozinc reagents, a combination of techniques is often necessary to probe their structure in different environments.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of an absorbing atom in non-crystalline samples, making it ideal for studying species in solution. researchgate.netprinceton.edusurfacesciencewestern.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the three-dimensional arrangement and identity of the atoms immediately surrounding the target element. researchgate.net

For organozinc reagents, Zn K-edge XANES provides direct information about the coordination number, geometry, and the nature of the ligands bound to the zinc atom. nih.govprinceton.edu Studies have successfully used XANES, often in combination with Extended X-ray Absorption Fine Structure (EXAFS) analysis, to characterize the solvation sphere of zinc ions in various solvents. researchgate.net For instance, the solvation structure of zinc(II) in dimethyl sulfoxide (B87167) has been determined to be an octahedral arrangement of six solvent molecules. researchgate.net

Crucially, experimental XANES spectra have been used to validate the accuracy of computational models. nih.govchemrxiv.org The close match between XANES spectra simulated from AIMD trajectories and experimentally measured spectra for systems like ZnMeCl in THF provides strong evidence for the reliability of the computational workflow in describing the solution-phase structures of organozinc reagents. nih.govresearchgate.net This combined approach has been pivotal in confirming the existence of multiple, dynamic solvation states in solution. chemrxiv.orgchemrxiv.org

| Technique | System Studied | Information Obtained | Finding | Source(s) |

| XANES/EXAFS | Zinc(II) in DMSO | Solvation sphere geometry and bond distances. | Octahedral coordination with a Zn-O distance of 2.10 Å. | researchgate.net |

| XANES & AIMD | Organozinc reagents in THF | Validation of computational models. | Confirmed the distribution of solvation states predicted by AIMD. | nih.govchemrxiv.org |

| HR-XANES | Zinc in whole cell bacteria | Direct determination of Zn ligation (e.g., to carboxyl, phosphoryl groups). | Demonstrates the ability to distinguish between N and O ligands. | princeton.edu |

| MXAN/EXAFS | Aqueous Iodide (I⁻) | 3D solvation structure and coordination number. | A single solvation shell of 8 water molecules at 3.60 Å. | nih.gov |

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique used to obtain vibrational spectra of ions in the gas phase. nih.govwikipedia.org In an IRMPD experiment, mass-selected ions are trapped and irradiated with a tunable infrared laser. nih.gov When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. mpg.de By monitoring the fragmentation of the ion as a function of the laser wavelength, an infrared spectrum is generated, which provides a structural fingerprint of the ion. nih.gov

This technique is exceptionally well-suited for characterizing the intrinsic structure of organozinc reagent ions, free from the complexities of solvent interactions. rsc.org Studies on a range of organozinc iodide cations, generated by the formal loss of iodide, have used IRMPD in conjunction with computational modeling to achieve full structural characterization. rsc.org The results indicate that gas-phase alkylzinc cations preferentially adopt a tetrahedral coordination sphere, often involving solvent molecules like dimethylformamide (DMF) that were present during the electrospray ionization process. The experimental IRMPD spectra, when compared with theoretical spectra calculated for different possible isomers, allow for confident structural assignments. rsc.org

Tandem mass spectrometry (MS/MS) is a cornerstone technique for structural analysis of gas-phase ions. nih.gov In a typical MS/MS experiment, a specific ion of interest (the precursor ion) is mass-selected and then subjected to fragmentation, most commonly through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum that reveals information about the structure and connectivity of the precursor.

For organozinc reagents, MS/MS is often used in concert with IRMPD to provide complementary structural data. rsc.org The fragmentation patterns observed in CID experiments yield critical information about the relative strengths of the bonds within the ionic complex. For example, in the study of DMF-solvated alkylzinc cations, CID patterns demonstrated that the interaction between the zinc center and the DMF solvent molecule is remarkably strong, in some cases stronger than typical covalent bonds within the organic moiety of the reagent. rsc.org This information helps to build a complete picture of the gas-phase ion structure, corroborating the geometries determined by IRMPD and computational modeling. rsc.org

| Technique | System Studied | Key Finding | Significance | Source(s) |

| IRMPD & DFT | [Alkyl-Zn-DMF]⁺ cations | Gas-phase ions prefer a tetrahedral coordination sphere. | Provides detailed intrinsic structures of organozinc ions absent solvent effects. | rsc.org |

| MS/MS (CID) | [Alkyl-Zn-DMF]⁺ cations | Zn-DMF interaction is stronger than some covalent bonds in the alkyl chain. | Reveals the strength of ligand-metal interactions in the gas phase. | rsc.org |

| IRMPD | General Chiral Complexes | Can provide spectral and structural information for chiral discrimination. | Demonstrates the versatility of the technique for complex structural problems. | mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity of 3-(Ethoxycarbonyl)phenylzinc Iodide

The performance of cross-coupling reactions involving this compound is intrinsically linked to the nature of the catalyst employed. While traditional palladium-phosphine systems have been the workhorse, future research is actively exploring new catalytic frontiers to achieve higher efficiency, selectivity, and functional group tolerance.

A significant trend is the development and application of palladium complexes bearing N-heterocyclic carbene (NHC) ligands. nih.govnih.gov These ligands form strong bonds with the palladium center, leading to highly stable and active catalysts. nih.gov The strong σ-donating ability of NHCs facilitates the oxidative addition step, even with challenging substrates, while their steric bulk can promote the final reductive elimination step of the catalytic cycle. nih.gov This can lead to lower catalyst loadings, faster reaction times, and improved yields in the synthesis of biaryl compounds derived from this compound.

Another promising avenue is the exploration of catalysts based on more abundant and less expensive first-row transition metals, such as iron and nickel . rsc.orgwikipedia.orgnih.govcapes.gov.br Iron-catalyzed cross-coupling reactions, for instance, have shown promise for coupling arylzinc reagents with various partners. rsc.orgnih.govcapes.gov.bracs.org While still an emerging area, the development of iron-based catalysts that can effectively mediate the reactions of functionalized arylzinc reagents like this compound could offer significant economic and environmental advantages. Nickel catalysis, a more established alternative to palladium, is also being revisited with new ligand designs to tackle challenging cross-couplings. wikipedia.org

The table below summarizes potential catalytic systems and their anticipated benefits for reactions involving this compound.

| Catalyst System | Ligand Type | Potential Advantages for this compound Reactions |

| Palladium | N-Heterocyclic Carbenes (NHCs) | Increased catalyst stability and activity, lower catalyst loadings, broader substrate scope. |

| Iron | Various (e.g., TMEDA, dppp) | Lower cost, reduced toxicity, potential for novel reactivity. rsc.orgacs.org |

| Nickel | Phosphines, NHCs | Cost-effective alternative to palladium, effective for a range of cross-coupling reactions. wikipedia.org |

Exploration of New Reaction Classes and Transformations Utilizing the Compound

Beyond the well-trodden path of Negishi cross-coupling, future research is set to unlock new reaction classes and transformations for this compound. The functional group tolerance of organozinc reagents makes them ideal candidates for more complex, one-pot synthetic sequences.

Tandem reactions , which combine multiple bond-forming events in a single operation, represent a powerful strategy for rapidly building molecular complexity. rsc.orgresearchgate.netrsc.orgewha.ac.kr For example, a tandem sequence could involve the initial cross-coupling of this compound followed by an intramolecular cyclization, all in one pot. nih.gov This approach is not only efficient in terms of step economy but also minimizes waste generation. rsc.org

Furthermore, the exploration of alternative coupling partners beyond the typical aryl and vinyl halides is an active area of research. This includes the development of methods for coupling with less reactive electrophiles, which would significantly broaden the synthetic utility of this compound. The inherent reactivity of the organozinc moiety could also be harnessed in addition reactions to polarized π-systems, opening up pathways to a wider range of functionalized aromatic compounds.

Expansion of Continuous Flow Methodologies for Large-Scale and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and consistency. Continuous flow chemistry offers elegant solutions to many of these issues, and its application to organometallic reagents like this compound is a rapidly growing field. researchgate.net

In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This enhanced control leads to better reproducibility and often higher yields compared to traditional batch processes. A key advantage for organozinc reagents, which can be thermally sensitive, is the superior heat transfer in flow reactors, which mitigates the risk of exothermic events. researchgate.net

The following table outlines the key advantages of applying continuous flow technology to the synthesis and reactions of this compound.

| Feature of Continuous Flow | Benefit for this compound Chemistry |

| Precise control of reaction parameters | Improved yield, selectivity, and reproducibility. |

| Enhanced heat and mass transfer | Increased safety, especially for exothermic reactions. |

| On-demand reagent generation | Minimizes handling and decomposition of unstable intermediates. |

| Scalability | Facile transition from laboratory to production scale. |

Deeper Mechanistic Understanding of Complex Organozinc Transformations

A more profound understanding of the reaction mechanisms underpinning the transformations of this compound is crucial for the rational design of improved synthetic methods. While the general catalytic cycle of the Negishi coupling is well-accepted, the finer details, especially for functionalized substrates, remain a subject of investigation. uni-muenchen.deyoutube.com

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful in predicting reaction pathways and transition state energies. acs.org These theoretical models can help to explain observed selectivities and guide the development of new, more efficient catalysts and reaction conditions tailored for substrates like this compound, which contains an electron-withdrawing ester group that can influence its reactivity. acs.org Understanding the influence of the iodide counter-ion and the solvent on the structure and reactivity of the organozinc reagent is also an area of active investigation. rsc.org

Applications in Sustainable and Green Chemical Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the direction of synthetic chemistry research. The use of this compound can be further optimized to align with these principles.

A key focus is the development of synthetic routes that are more atom-economical , meaning that a greater proportion of the atoms from the starting materials are incorporated into the final product. Tandem reactions, as mentioned earlier, are an excellent example of this principle in action. rsc.org

The use of greener solvents is another important aspect. While many organometallic reactions are conducted in volatile organic solvents, research into performing these transformations in more environmentally benign media is ongoing.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Ethoxycarbonyl)phenylzinc iodide, and how do they compare in terms of yield and purity?

this compound is typically synthesized via two primary methods:

- Direct oxidative insertion : Zinc dust reacts with 3-(ethoxycarbonyl)phenyl iodide in anhydrous THF or DME under inert conditions. This method avoids lithium intermediates, reducing side reactions .

- Transmetalation : Starting from a Grignard reagent (e.g., 3-(ethoxycarbonyl)phenylmagnesium bromide) and ZnBr₂. This route is advantageous for substrates sensitive to strong reducing agents .

Comparison : Direct insertion often yields 70–85% purity but may require subsequent purification. Transmetalation offers higher selectivity (≥90% purity) but involves multi-step protocols. Reaction monitoring via <sup>1</sup>H NMR or GC-MS is critical to assess intermediate stability .

Q. How can researchers characterize the reactivity of this compound in cross-coupling reactions?

The compound participates in Negishi couplings with aryl halides or sulfonates. Key steps:

- Substrate scope : Test with electron-deficient (e.g., nitro-substituted) and electron-rich (e.g., methoxy-substituted) aryl halides.

- Catalyst screening : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhances coupling efficiency.

- Reaction monitoring : Use <sup>13</sup>C NMR to track transmetalation intermediates or GC-MS to confirm product formation .

Example : In a one-pot reaction, this compound selectively coupled with 2-bromo-4-(methylthio)pyrimidine at room temperature, achieving 68% yield .

Q. What safety protocols are essential when handling this compound?

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions.

- Deactivation : Quench residual reagent with ethanol or aqueous NH₄Cl to avoid exothermic reactions .

Advanced Research Questions

Q. How does steric hindrance in substrates influence the reaction kinetics of this compound in conjugate additions?

In enone conjugate additions , bulky substituents (e.g., 9-anthryl) on the enone reduce reaction rates. For example:

- Reaction time : 2–6 hours for unhindered enones vs. 24–30 hours for bulky analogs.

- Mechanistic insight : DFT studies suggest steric clashes delay zinc-enolate formation, a rate-limiting step. Kinetic data (Arrhenius plots) reveal activation energies increase by ~15 kJ/mol for hindered substrates .

Experimental optimization : Use DME as a solvent to stabilize intermediates or introduce Lewis acids (e.g., LiCl) to accelerate transmetalation .

Q. What strategies resolve contradictions in yield data for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 60% vs. 80%) arise from:

- Catalyst-ligand mismatch : Bulky ligands (e.g., SPhos) improve selectivity but may slow reductive elimination.

- Substrate purity : Trace moisture in aryl halides reduces zinc reagent activity.

Methodological fix : Pre-dry substrates over molecular sieves and standardize catalyst loading (e.g., 2 mol% Pd). Validate results via control experiments with internal standards (e.g., mesitylene) .

Q. How can computational modeling predict the stability of this compound in novel reaction systems?

- DFT calculations : Assess bond dissociation energies (BDEs) of Zn–C and Zn–I bonds to predict thermal stability.

- Solvent effects : COSMO-RS simulations model solvent interactions (e.g., THF stabilizes via coordination).

- Reaction pathway mapping : Identify intermediates in transmetalation steps using NBO analysis .

Case study : A combined DFT/experimental study validated the uncatalyzed conjugate addition mechanism, showing a ΔG‡ of 92 kJ/mol for zinc-enolate formation .

Q. What advanced techniques characterize the decomposition pathways of this compound under oxidative conditions?

- In situ FTIR : Track hydrolysis byproducts (e.g., ethoxycarbonylphenol) in real time.

- TGA-MS : Thermal decomposition above 80°C releases CO₂ (m/z 44) and iodine (m/z 127).

- EPR spectroscopy : Detect radical intermediates during air exposure .

Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical chain reactions .

Q. How do N-heterocyclic carbene (NHC) ligands enhance the catalytic activity of this compound in asymmetric synthesis?